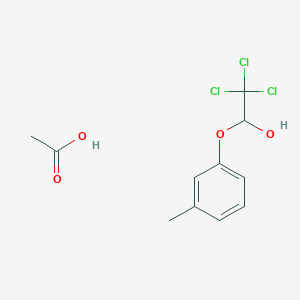
Acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol is a complex organic compound that combines the properties of acetic acid and trichloroethanol with a phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol typically involves the reaction of 2,2,2-trichloroethanol with 3-methylphenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 2,2,2-trichloroethanol is replaced by the phenoxy group of 3-methylphenol. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The purification process typically involves distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
Acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloro group to a dichloro or monochloro group.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce less chlorinated derivatives.
科学的研究の応用
Acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a model compound for studying metabolic pathways.
Industry: It can be used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism by which acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol exerts its effects involves interactions with specific molecular targets. The trichloro group can interact with enzymes or receptors, potentially inhibiting their activity. The phenoxy group may enhance the compound’s binding affinity to certain proteins, thereby modulating their function. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Trichloroacetic acid: Shares the trichloro group but lacks the phenoxy and methyl groups.
Phenoxyacetic acid: Contains the phenoxy group but lacks the trichloro and methyl groups.
2,2,2-Trichloroethanol: Contains the trichloro group but lacks the phenoxy and methyl groups.
Uniqueness
Acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
60200-03-5 |
|---|---|
分子式 |
C11H13Cl3O4 |
分子量 |
315.6 g/mol |
IUPAC名 |
acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol |
InChI |
InChI=1S/C9H9Cl3O2.C2H4O2/c1-6-3-2-4-7(5-6)14-8(13)9(10,11)12;1-2(3)4/h2-5,8,13H,1H3;1H3,(H,3,4) |
InChIキー |
IBBBPXXFFJVHMJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OC(C(Cl)(Cl)Cl)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


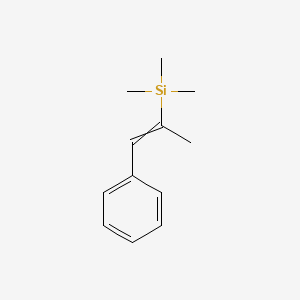
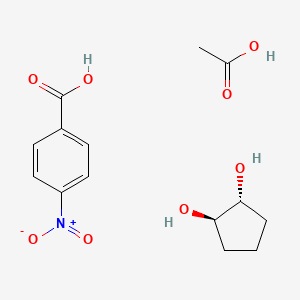
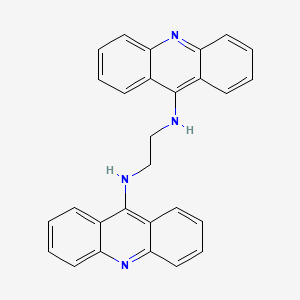

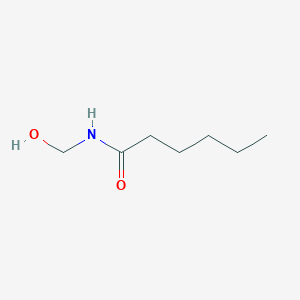
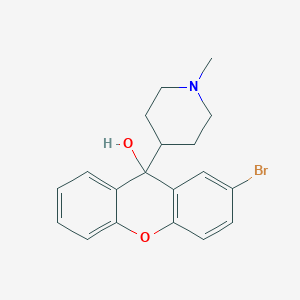


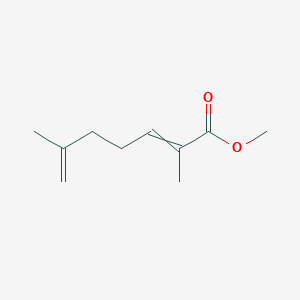
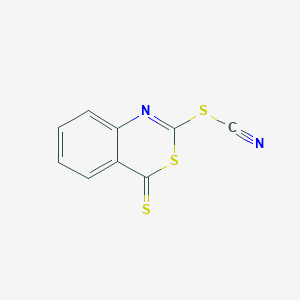
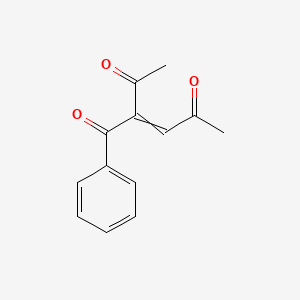
![N,N'-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14617478.png)
![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14617494.png)

